4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid
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Overview
Description
4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of a tert-butoxy group, a methyl group, and a benzoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been used in the synthesis of various bioactive molecules, suggesting that this compound may also interact with biological targets .
Mode of Action
It’s worth noting that similar compounds have been used in the synthesis of bioactive molecules, indicating that this compound may interact with its targets in a similar manner .
Biochemical Pathways
Similar compounds have been used in the synthesis of bioactive molecules, suggesting that this compound may also affect biochemical pathways .
Result of Action
Similar compounds have been used in the synthesis of bioactive molecules, suggesting that this compound may also have molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid can be achieved through several methods. One common approach involves the esterification of benzoic acid derivatives with tert-butyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems. These systems offer a more efficient and sustainable approach compared to traditional batch processes. The direct introduction of the tert-butoxycarbonyl group into various organic compounds can be achieved using these microreactors, resulting in higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Scientific Research Applications
4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be utilized in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs and other therapeutic agents.
Industry: The compound is employed in the manufacture of polymers, resins, and other materials.
Comparison with Similar Compounds
Similar Compounds
4-(tert-Butoxycarbonyl)benzoic acid: This compound is similar in structure but lacks the additional methyl group.
4-(tert-Butoxycarbonyl)piperazin-1-yl)benzoic acid: This compound contains a piperazine ring instead of the methyl group.
Uniqueness
4-(1-(tert-Butoxy)-2-methyl-1-oxopropan-2-yl)benzoic acid is unique due to the presence of both a tert-butoxy group and a methyl group, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a versatile intermediate in organic synthesis and other applications .
Properties
IUPAC Name |
4-[2-methyl-1-[(2-methylpropan-2-yl)oxy]-1-oxopropan-2-yl]benzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-14(2,3)19-13(18)15(4,5)11-8-6-10(7-9-11)12(16)17/h6-9H,1-5H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTWFWIJVFABQCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C)(C)C1=CC=C(C=C1)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2138157-80-7 |
Source
|
Record name | 4-[1-(tert-butoxy)-2-methyl-1-oxopropan-2-yl]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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